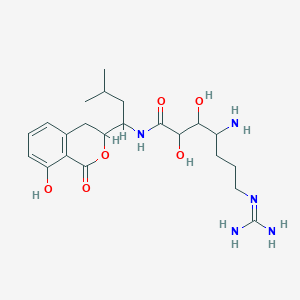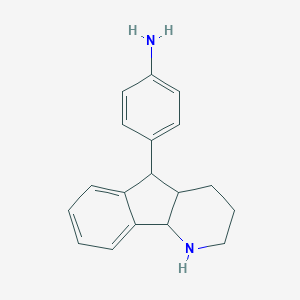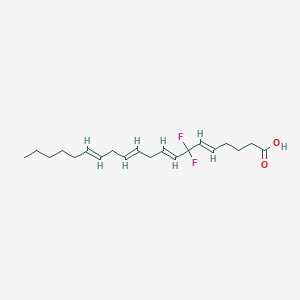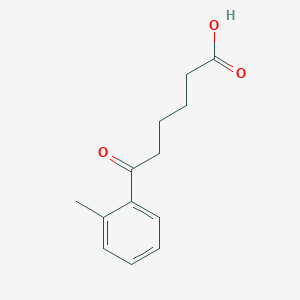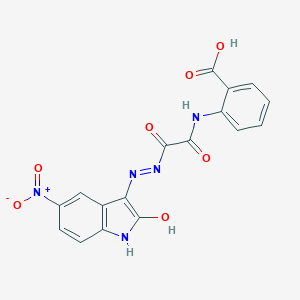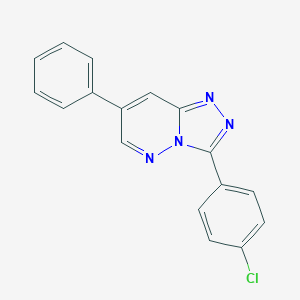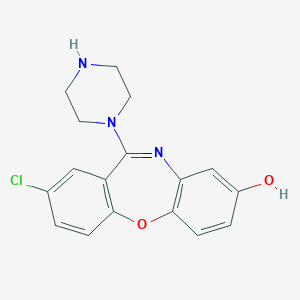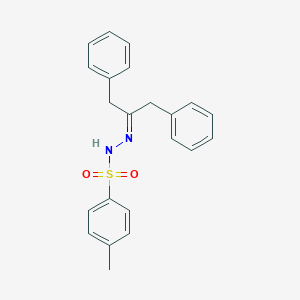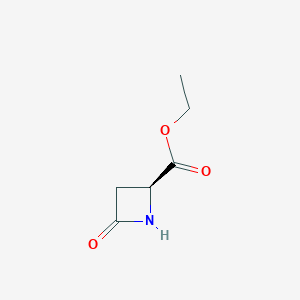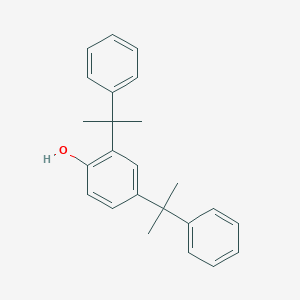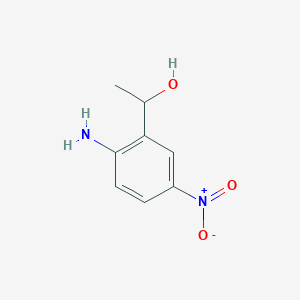
1-(2-Amino-5-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-nitrophenyl)ethanol, also known as ANPE, is a chemical compound that belongs to the class of nitroaromatic compounds. It is a versatile molecule that has been widely used in scientific research for its unique properties. ANPE is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide.
Mécanisme D'action
1-(2-Amino-5-nitrophenyl)ethanol is a ROS-sensitive fluorescent probe that is selectively oxidized by ROS to produce a fluorescent product. The mechanism of action involves the oxidation of the nitro group in 1-(2-Amino-5-nitrophenyl)ethanol by ROS to produce a nitroso group, which is highly fluorescent. The fluorescence intensity is proportional to the concentration of ROS in the biological system.
Effets Biochimiques Et Physiologiques
1-(2-Amino-5-nitrophenyl)ethanol has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been used in various biological systems, including cells, tissues, and animals. 1-(2-Amino-5-nitrophenyl)ethanol has been shown to be effective in detecting ROS in various biological systems, including mitochondria, lysosomes, and cytoplasm. It has also been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-5-nitrophenyl)ethanol has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of ROS in biological systems. It has a low toxicity and is not mutagenic or carcinogenic. 1-(2-Amino-5-nitrophenyl)ethanol can be used in various biological systems, including cells, tissues, and animals. However, 1-(2-Amino-5-nitrophenyl)ethanol has some limitations for lab experiments. It is sensitive to pH and temperature changes, which can affect the fluorescence intensity. 1-(2-Amino-5-nitrophenyl)ethanol is also sensitive to light, which can cause photobleaching and reduce the fluorescence intensity.
Orientations Futures
1-(2-Amino-5-nitrophenyl)ethanol has several potential future directions for scientific research. It can be used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases. 1-(2-Amino-5-nitrophenyl)ethanol can also be used to study the efficacy of antioxidants and other ROS scavengers in biological systems. Furthermore, 1-(2-Amino-5-nitrophenyl)ethanol can be modified to improve its selectivity and sensitivity for ROS detection in biological systems. Finally, 1-(2-Amino-5-nitrophenyl)ethanol can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
Applications De Recherche Scientifique
1-(2-Amino-5-nitrophenyl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Amino-5-nitrophenyl)ethanol is oxidized by ROS to produce a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. This property has been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
Propriétés
Numéro CAS |
104333-06-4 |
|---|---|
Nom du produit |
1-(2-Amino-5-nitrophenyl)ethanol |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1-(2-amino-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3 |
Clé InChI |
SWVYIJYQBPFESB-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

